hemoglobin Melusine
Description
Overview of Hemoglobin's Canonical Structure and Function in Molecular Biology
Canonical adult human hemoglobin (HbA) is a heterotetramer composed of two alpha (α) globin subunits and two beta (β) globin subunits, denoted as α₂β₂. wikipedia.orgnih.govnih.gov Each globin subunit is associated with a non-protein prosthetic group called heme. unite.itnih.govresearchgate.net A heme group consists of an iron (Fe) ion, typically in the ferrous (Fe²⁺) state, held within a porphyrin ring. wikipedia.orgunite.itnih.gov This iron ion is the site of oxygen binding. nih.govnih.gov
The structure of hemoglobin allows for cooperative binding of oxygen, meaning that the binding of one oxygen molecule to a heme group increases the affinity of the other heme groups for oxygen. nih.gov This cooperative behavior is essential for efficient oxygen uptake in the lungs, where oxygen concentration is high, and release in tissues, where oxygen concentration is low. nih.gov The protein undergoes conformational changes between a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state upon oxygen binding, a phenomenon known as allostery. nih.gov
Beyond oxygen transport, hemoglobin also plays a role in the transport of carbon dioxide and nitric oxide. wikipedia.org Carbon dioxide binds to the globin protein chains, forming carbaminohemoglobin, while nitric oxide binds to a thiol group on the globin protein. wikipedia.org
Classification and Significance of Naturally Occurring Hemoglobin Variants in Protein Science
Hemoglobin variants are naturally occurring mutations in the genes encoding the globin chains, leading to alterations in the amino acid sequence of the hemoglobin molecule. mdpi.comwww.gov.uknih.gov These variations can affect the structure, function, stability, and quantity of hemoglobin. mdpi.comnih.gov Over 1,000 naturally occurring human hemoglobin variants have been identified, resulting primarily from single amino acid substitutions. mdpi.comnih.govresearchgate.net
Hemoglobin variants are broadly classified based on their effects:
Structurally abnormal hemoglobins (B146990): These have altered amino acid sequences that can affect the protein's shape, stability, or interaction with other molecules. mdpi.comwww.gov.uknih.gov Examples include Hemoglobin S (associated with sickle cell disease) and Hemoglobin C. www.gov.uk
Thalassemias: These involve reduced production of normal globin chains due to genetic mutations, leading to an imbalance in alpha and beta globin synthesis. mdpi.comwww.gov.uknih.gov
Hemoglobins with altered oxygen affinity: Some variants bind oxygen with either higher or lower affinity than normal HbA, impacting oxygen delivery to tissues. nih.govomjournal.org
Unstable hemoglobins: These variants are prone to denaturation and precipitation within red blood cells, leading to hemolytic anemia. mdpi.com
M Hemoglobins: In these variants, the iron in the heme group is stabilized in the ferric (Fe³⁺) state, rendering the molecule unable to bind oxygen effectively, resulting in methemoglobinemia. mdpi.com
The significance of hemoglobin variants in protein science is substantial. Studies of these variants have provided invaluable insights into the structure-function relationships of hemoglobin, the molecular basis of genetic diseases, and the principles of protein folding and stability. nih.govashpublications.org They serve as natural experiments that highlight the critical role of specific amino acid residues in maintaining proper hemoglobin function.
Historical Context of Hemoglobin Variant Discovery and Research Paradigms
The history of hemoglobin research is closely intertwined with the development of molecular biology and medicine. Hemoglobin was one of the first proteins to be studied in detail, with early observations dating back to the 19th century. sc101.orgnuscimagazine.com The discovery of hemoglobin crystals in earthworm blood by F.L. Hünefeld in the 1840s marked an early milestone. sc101.orgnuscimagazine.com The term "Haemoglobin" was later coined by Hoppe-Seyler in 1864, and Claude Bernard elucidated its role as an oxygen carrier around 1870. sc101.org
A pivotal moment came in 1949 when Linus Pauling and colleagues demonstrated that sickle cell anemia was caused by an abnormal hemoglobin molecule, Hemoglobin S, establishing the concept of a "molecular disease" and laying the foundation for molecular medicine. sc101.orgashpublications.org The detailed three-dimensional structure of hemoglobin was later determined by Max Perutz and Sir John Kendrew using X-ray crystallography, for which they received the Nobel Prize in 1962. nih.govsc101.orgnuscimagazine.com This structural information provided a framework for understanding how mutations lead to altered hemoglobin function and disease. ashpublications.org
Over the following decades, advancements in protein chemistry, electrophoresis, chromatography, and eventually DNA sequencing led to the identification and characterization of hundreds of hemoglobin variants. uniklinik-duesseldorf.denih.gov The establishment of databases like HbVar has been crucial in cataloging these variants and their associated properties. uniklinik-duesseldorf.denih.gov Research paradigms have shifted from basic structural and functional characterization to understanding the genetic basis of hemoglobinopathies, their clinical manifestations, and the development of diagnostic and therapeutic strategies. www.gov.uknih.govuniklinik-duesseldorf.de
Rationale for In-depth Academic Investigation of Unique Hemoglobin Variants, including Hemoglobin Melusine
The continued in-depth academic investigation of unique hemoglobin variants, such as this compound, is crucial for several reasons. While many variants are clinically silent, others can cause a range of hematological disorders, from mild anemia to severe conditions like sickle cell disease and thalassemia. mdpi.comwww.gov.uknih.gov Understanding the specific molecular defect in each variant is essential for accurate diagnosis, genetic counseling, and predicting potential clinical outcomes, especially in compound heterozygous states where an individual inherits two different abnormal hemoglobin genes. mdpi.comwww.gov.uk
Furthermore, studying rare or unique variants like this compound can provide novel insights into the structure-function relationships of hemoglobin that may not be evident from more common variants. Each unique amino acid substitution can reveal the importance of specific residues or regions within the protein for stability, oxygen binding, or interaction with other cellular components. This knowledge contributes to our fundamental understanding of protein science and can potentially inform the development of new diagnostic techniques or therapeutic approaches for hemoglobinopathies.
This compound, specifically, is a neutral hemoglobin variant resulting from a Proline to Serine substitution at position α114 (GH2) of the alpha globin chain nih.govresearchgate.net. It was initially identified during a screening in Luxembourg in a patient of Algerian origin. nih.govresearchgate.net The variant was suspected due to an altered migration pattern on isoelectrofocusing, although it appeared silent in many other standard electrophoretic methods. nih.govresearchgate.net Globin electrophoresis in the presence of Triton X-100 revealed a more hydrophobic alpha chain than normal, correlating with the structural abnormality at position α114(GH2), a region containing hydrophobic residues. nih.govresearchgate.net The investigation of such variants, which may evade detection by common screening methods, highlights the need for diverse analytical techniques in hemoglobinopathy diagnostics and underscores the subtle yet potentially significant biochemical consequences of specific amino acid changes. researchgate.net Academic research into these unique variants contributes to a more complete picture of hemoglobin diversity and its implications for human health.
Properties
CAS No. |
156409-90-4 |
|---|---|
Molecular Formula |
C10H6N2O2 |
Synonyms |
hemoglobin Melusine |
Origin of Product |
United States |
Discovery and Initial Characterization of Hemoglobin Melusine
Methodologies Employed in the Initial Identification of Novel Hemoglobin Variants
The identification of Hemoglobin Melusine relied on a series of specialized biochemical techniques designed to detect subtle variations in hemoglobin structure and property.
Electrophoresis, a method that separates molecules based on their charge and size, was fundamental in the initial suspicion and characterization of this compound.
The first indication of an abnormal hemoglobin was observed during isoelectrofocusing. nih.gov This high-resolution electrophoretic technique separates proteins based on their isoelectric point (pI). In the case of the patient with this compound, a distinct thickening of the Hemoglobin A (Hb A) band was noted. nih.gov This observation suggested the presence of a variant that co-migrated with or was very close to the main Hb A fraction, prompting further investigation. nih.gov
While most standard electrophoretic methods failed to differentiate this compound, globin electrophoresis in the presence of the non-ionic detergent Triton X-100 proved to be a critical diagnostic tool. nih.gov This technique separates globin chains based on their hydrophobicity. The analysis revealed that the alpha chain of this compound was considerably more hydrophobic than the normal α-chain. nih.gov This increased hydrophobicity was a direct consequence of the amino acid substitution. nih.gov
| Technique | Observation | Inference |
| Isoelectrofocusing | Thickening of the Hb A band nih.gov | Presence of an abnormal hemoglobin with a pI very similar to Hb A. nih.gov |
| Globin Electrophoresis with Triton X-100 | Abnormal migration of the α-globin chain. nih.gov | Increased hydrophobicity of the mutant α-chain. nih.gov |
Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), were instrumental in the detailed characterization of this compound. ufrgs.br RP-HPLC separates molecules based on their hydrophobicity. The substitution of proline with serine at position α114 is located in a hydrophobic region of the alpha-globin chain. nih.gov This alteration led to a significant change in the retention time of the abnormal alpha chain during RP-HPLC, a phenomenon also observed in other variants at the same position, such as Hemoglobin Nouakchott (α114Pro→Leu). nih.gov
The available research on the initial discovery of this compound does not prominently feature spectroscopic methods as a primary tool for initial suspicion. The focus of the initial reports was on electrophoretic and chromatographic evidence.
| Characteristic | Finding for this compound | Reference |
| Hematological Presentation | No abnormal hematologic features. | ufrgs.br |
| Electrophoretic Mobility (Standard) | Indistinguishable from Hb A ("silent"). | nih.gov |
| Structural Change | α114(GH2)Pro→Ser | nih.gov |
| Functional Implication | Classified as a neutral variant. | nih.gov |
Structural Elucidation and Molecular Architecture of Hemoglobin Melusine
Primary Structure Determination: Amino Acid Substitution at α114(GH2)Pro→Ser
The defining feature of Hemoglobin Melusine is a single amino acid substitution at position 114 in the alpha-globin chain. This position is located in the GH2 corner of the α-globin chain. nih.govresearchgate.netresearchgate.net The specific alteration involves the replacement of a Proline residue with a Serine residue. nih.govresearchgate.netresearchgate.netnih.govcags.org.ae This mutation is denoted as α114(GH2)Pro→Ser. nih.govresearchgate.netsinoprot.com
Tryptic Peptide Analysis for Localizing Structural Abnormalities (e.g., αT-12b peptide)
Tryptic peptide analysis played a crucial role in localizing the structural abnormality in this compound. nih.govresearchgate.netresearchgate.net This technique involves cleaving the protein into smaller peptides using the enzyme trypsin, which specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues. biosynth.com The resulting peptides can then be analyzed to identify variations in their mass or sequence compared to normal hemoglobin. Mass spectrometry is a common method used for analyzing tryptic peptides to identify variant peptides based on mass changes. biosynth.comchl.co.nzlcms.cz
In the case of this compound, the structural abnormality was found to be located within the αT-12b tryptic peptide. nih.govresearchgate.netresearchgate.net This peptide is situated in the N-terminal half of the alpha chain and contains a cluster of hydrophobic residues. nih.govresearchgate.netresearchgate.net
Elucidation of Specific Amino Acid Replacement (Proline to Serine)
Following the localization of the abnormality to the αT-12b peptide, further analysis was conducted to pinpoint the exact amino acid substitution. This was achieved through methods such as reverse phase high performance liquid chromatography (RP-HPLC) and likely sequencing techniques. nih.govlcms.cz These analyses confirmed the replacement of Proline at position 114 with Serine. nih.govresearchgate.netresearchgate.netnih.govcags.org.ae The genetic basis for this substitution has been identified as a missense mutation, for example, NM_000558.5(HBA1):c.343C>T (p.Pro115Ser) in the HBA1 gene. nih.govcags.org.ae
Impact of α114(GH2) Substitution on Local Microenvironment
The substitution of Proline with Serine at position α114(GH2) has a notable impact on the local microenvironment of the alpha-globin chain.
Implications for α-Globin Chain Properties
The change in hydrophobicity and the specific nature of the Proline to Serine substitution at α114(GH2) have implications for the properties of the α-globin chain. The α114 position is located in the GH2 corner, a region that appears to be involved in α1β1 interactions within the hemoglobin tetramer. researchgate.netresearchgate.net Alterations in this region can potentially affect the folding and stability of the individual alpha chain. While the exact full extent of these implications for the isolated α-globin chain requires further detailed study, the observed increase in hydrophobicity suggests altered interactions with the surrounding solvent and potentially with other parts of the protein. nih.govresearchgate.netresearchgate.net
Structural Consequences at Tertiary and Quaternary Levels (Theoretical and Experimental)
The single amino acid substitution in this compound can have structural consequences at both the tertiary (three-dimensional folding of a single polypeptide chain) and quaternary (arrangement of multiple polypeptide chains in a protein complex) levels. bioninja.com.auexamtube.inalevelbiology.co.uksavemyexams.comkhanacademy.org Hemoglobin is a tetrameric protein composed of two alpha and two beta subunits, and its function is highly dependent on the precise interactions between these subunits and their tertiary structures. alevelbiology.co.uksavemyexams.comkhanacademy.orgsavemyexams.comderangedphysiology.comwikipedia.orgnih.govmhmedical.com
The α114 position is situated in a region involved in α1β1 interactions. researchgate.netresearchgate.net Changes in this contact area can theoretically impact the stability of the α1β1 dimer interface and subsequently influence the assembly and stability of the entire α2β2 tetramer. researchgate.netresearchgate.net While direct experimental data detailing the precise tertiary and quaternary structural changes induced by the Pro→Ser substitution in this compound is limited in the provided sources, studies on other hemoglobin variants with substitutions at the α114 position, such as Hb Nouakchott [α114(GH2)Pro→Leu], have shown that changes in this location, particularly involving Proline, can dramatically affect the behavior of the alpha chain during techniques like reversed phase high performance liquid chromatography, suggesting altered structural properties. nih.govresearchgate.netresearchgate.net
The tertiary structure of a globin chain is formed by the folding of the polypeptide chain, with hydrophobic residues typically oriented towards the interior and hydrophilic residues towards the exterior. alevelbiology.co.uk The substitution of a hydrophobic Proline with a hydrophilic Serine at α114 could theoretically perturb this arrangement, potentially affecting local folding and stability. researchgate.net
Further research, potentially employing techniques like X-ray crystallography or advanced spectroscopic methods, would be necessary to fully elucidate the precise tertiary and quaternary structural changes in this compound and their correlation with its observed properties. wikipedia.orgnih.gov
Data Table: Amino Acid Substitution in this compound
| Hemoglobin Variant | Position | Original Amino Acid | Substituted Amino Acid | Alpha Helix/Region |
| This compound | α114 | Proline | Serine | GH2 |
Data Table: Tryptic Peptide Analysis
| Hemoglobin Variant | Relevant Tryptic Peptide | Location in Alpha Chain | Noted Abnormality |
| This compound | αT-12b | N-terminal half | Contains structural abnormality |
Potential Perturbations in Subunit Interactions within the α2β2 Tetramer
Hemoglobin A is a heterotetramer composed of two alpha (α) and two beta (β) subunits (α2β2). uniprot.orgwikipedia.org The function of hemoglobin, particularly its cooperative oxygen binding, is critically dependent on the precise interactions between these subunits, specifically at the α1β1 and α1β2 (and their symmetry-related α2β2 and α2β1) interfaces. proteopedia.orgnih.gov The transition between the low oxygen affinity tense (T) state and the high oxygen affinity relaxed (R) state involves significant rearrangements at these subunit interfaces. proteopedia.orgnih.gov
The α114(GH2) position in the alpha-globin chain is located in a region that appears to be involved in α1β1 interactions. researchgate.net While the primary substitution in Hb Melusine is in the alpha chain, changes in the structure of one subunit can potentially propagate and affect the interactions with the other subunits within the α2β2 tetramer.
Research on other hemoglobin variants with substitutions at the α114 position, such as Hb Broomhill and Hb Chiapas [α114(GH2)Pro→His], also located at this position, suggests that this location is involved in α1β1 interactions. researchgate.net Although the pathogenesis of these variants is not fully understood, they may alter the GH2 corner of the alpha-globin chain and influence the hydrophobicity of this region. researchgate.net
Given the location of α114(GH2) and its potential involvement in α1β1 contacts, the Pro→Ser substitution in Hb Melusine could potentially lead to subtle perturbations in the subunit interactions within the α2β2 tetramer. These perturbations might affect the stability of the tetramer or influence the dynamics of the T to R state transition, although the reported clinical implications of Hb Melusine are generally considered to be without significant consequences. researchgate.netresearchgate.net
Further detailed structural and functional studies, such as analyses of oxygen binding curves and potentially crystallographic studies of the Hb Melusine tetramer, would be necessary to fully understand the extent and nature of any potential perturbations in subunit interactions caused by the α114(GH2)Pro→Ser substitution.
Table 1: this compound Amino Acid Substitution
| Globin Chain | Position | Helix/Region | Original Amino Acid | Substituted Amino Acid |
| Alpha | 114 | GH2 | Proline (Pro) | Serine (Ser) |
Table 2: Comparison of Hydrophobicity
| Hemoglobin Variant | Alpha Chain Hydrophobicity (relative) | Notes |
| Hemoglobin A | Normal | Standard adult hemoglobin |
| This compound | Considerably more hydrophobic | Observed in presence of Triton X-100 nih.govresearchgate.net |
| Hemoglobin Nouakchott | Dramatically increased | Compared to normal alpha chain nih.govresearchgate.net |
Biophysical and Functional Characterization of Hemoglobin Melusine
Methodologies for Assessing Oxygen Binding Kinetics and Allosteric Behavior
The functional behavior of hemoglobin variants, including their oxygen binding kinetics and response to allosteric effectors, is typically assessed through a variety of biophysical techniques. These methods aim to characterize how readily hemoglobin binds and releases oxygen under different conditions and how its conformation changes in response to ligand binding and the presence of regulatory molecules.
Oxygen Equilibrium Measurements and P50 Determination in vitro
Oxygen equilibrium measurements are fundamental to understanding hemoglobin function. These experiments involve exposing hemoglobin to varying partial pressures of oxygen (PO₂) and determining the percentage of hemoglobin molecules that are saturated with oxygen at each pressure. The data are then plotted as an oxygen-hemoglobin dissociation curve, which illustrates the relationship between PO₂ and oxygen saturation (SO₂) 36.112.18bioregistry.io.
A key parameter derived from the oxygen equilibrium curve is the P50. The P50 is defined as the partial pressure of oxygen at which hemoglobin is 50% saturated with oxygen 36.112.18nih.gov. It serves as a direct indicator of hemoglobin's oxygen affinity. A lower P50 value signifies a higher affinity for oxygen, meaning hemoglobin can become half-saturated at a lower oxygen concentration. Conversely, a higher P50 indicates a lower oxygen affinity, requiring a higher oxygen concentration for half-saturation 36.112.18. In vitro determination of P50 is typically performed under standard conditions (e.g., pH 7.4, 40 mmHg PCO₂, 37°C, and controlled 2,3-bisphosphoglycerate (B1242519) concentration) to allow for comparison with normal adult hemoglobin (Hb A) 36.112.18.
Analysis of Cooperative Oxygen Binding (Sigmoidal Curve Analysis)
The oxygen-hemoglobin dissociation curve for normal hemoglobin exhibits a characteristic sigmoidal (S) shape, rather than a hyperbolic one like that of myoglobin (B1173299) bioregistry.ioresearchgate.netuni.luguidetopharmacology.orgontosight.ai. This sigmoidal shape is a hallmark of cooperative binding, a crucial feature of hemoglobin's function as an oxygen transporter bioregistry.ioresearchgate.netuni.luguidetopharmacology.orgwikipedia.org. Cooperative binding means that the binding of the first oxygen molecule to one heme site in the tetrameric hemoglobin molecule increases the affinity of the remaining heme sites for oxygen bioregistry.ioresearchgate.netuni.luguidetopharmacology.orgwikipedia.org. Conversely, the release of an oxygen molecule makes it easier for subsequent oxygen molecules to be released bioregistry.ioresearchgate.net.
Analyzing the sigmoidal curve provides insights into the degree of cooperativity. This analysis often involves fitting the experimental data to models that describe cooperative binding, such as the Monod-Wyman-Changeux (MWC) concerted model or the Koshland-Nemethy-Filmer (KNF) sequential model fishersci.ie. The shape of the curve reflects the transition between hemoglobin's low-affinity (Tense or T) state and its high-affinity (Relaxed or R) state upon oxygen binding researchgate.netuni.luwikipedia.orgnih.govnih.govwikipedia.org.
Investigation of Heme-Heme Interaction (e.g., Hill Coefficient)
Heme-heme interaction refers to the communication between the four oxygen-binding sites within a single hemoglobin tetramer. This interaction is the basis of cooperative binding. The degree of cooperativity, and thus the extent of heme-heme interaction, is often quantified by the Hill coefficient (n) ontosight.ai.
The Hill equation is a mathematical model that describes the fractional saturation of a protein with a ligand, particularly useful for assessing cooperativity. The Hill coefficient represents the steepness of the oxygen-hemoglobin dissociation curve. For a protein exhibiting no cooperativity, the Hill coefficient is 1. For proteins with positive cooperativity, like normal hemoglobin, the Hill coefficient is greater than 1 (typically around 2.8 for Hb A), indicating that binding at one site enhances binding at other sites ontosight.ai. A Hill coefficient less than 1 suggests negative cooperativity, where binding at one site reduces affinity at others.
Investigating the Hill coefficient for Hemoglobin Melusine would involve analyzing its oxygen equilibrium curve. While the abstract mentions "normal oxygen binding properties" nih.govnih.gov, the comparative discussion in tuscany-diet.net regarding potential increased dissociation might suggest that the heme-heme interaction could be affected, although this is not explicitly stated as a measurement for this compound itself. Studies on hemoglobin variants often involve determining the Hill coefficient to understand how the mutation impacts the cooperative binding mechanism.
Allosteric Regulation Mechanisms in this compound
Hemoglobin's oxygen affinity is not static but is finely tuned by the binding of various molecules at sites distinct from the oxygen-binding heme groups. These molecules are known as allosteric effectors, and their binding causes conformational changes in the hemoglobin molecule that alter its affinity for oxygen researchgate.netuni.luguidetopharmacology.orgontosight.aifishersci.iewikipedia.orghmdb.canih.gov. This allosteric regulation is crucial for efficient oxygen delivery to tissues.
Response to Endogenous Allosteric Effectors (e.g., 2,3-Bisphosphoglycerate, Protons, Carbon Dioxide)
Several endogenous molecules act as allosteric effectors of hemoglobin, modulating its oxygen affinity in response to the metabolic state of the tissues. These include 2,3-bisphosphoglycerate (2,3-BPG), protons (pH), and carbon dioxide (CO₂).
2,3-Bisphosphoglycerate (2,3-BPG): Found in high concentrations in red blood cells, 2,3-BPG binds to a pocket in the central cavity of the deoxyhemoglobin tetramer, stabilizing the low-affinity T state ontosight.aiwikipedia.org. This binding is electrostatic, involving interactions with positively charged amino acid residues in the beta subunits wikipedia.org. The presence of 2,3-BPG shifts the oxygen-hemoglobin dissociation curve to the right, decreasing oxygen affinity and promoting oxygen release in the tissues 36.112.18ontosight.aiwikipedia.org. Fetal hemoglobin has a lower affinity for 2,3-BPG than adult hemoglobin, which facilitates oxygen transfer from mother to fetus wikipedia.org.
Protons (pH) - The Bohr Effect: Changes in pH affect hemoglobin's oxygen affinity, a phenomenon known as the Bohr effect researchgate.netwikipedia.orgnih.gov. A decrease in pH (increased proton concentration, more acidic conditions) shifts the oxygen-hemoglobin dissociation curve to the right, decreasing oxygen affinity and enhancing oxygen release 36.112.18researchgate.netwikipedia.org. Conversely, an increase in pH (decreased proton concentration, more alkaline conditions) shifts the curve to the left, increasing oxygen affinity wikipedia.org. Protons bind to various amino acid residues on the hemoglobin molecule, particularly histidine residues and the N-terminal amino groups, stabilizing the T state researchgate.netwikipedia.org.
Carbon Dioxide (CO₂): Carbon dioxide also allosterically regulates hemoglobin function. CO₂ binds covalently to the N-terminal amino groups of the globin chains, forming carbaminohemoglobin researchgate.net. This binding stabilizes the T state, reducing oxygen affinity and promoting oxygen release, contributing to the Bohr effect researchgate.net. CO₂ also influences pH through the bicarbonate buffer system researchgate.net.
Specific information regarding the response of this compound to these endogenous allosteric effectors is not detailed in the provided search results. However, given that it is a hemoglobin variant, it is reasonable to assume that its interaction with these effectors would be a subject of investigation in a full functional characterization. The "normal oxygen binding properties" mentioned in the abstract nih.govnih.gov might imply that its response to these effectors is also within the normal range, but without specific data, this remains an assumption.
Role of the Tense (T) and Relaxed (R) State Equilibrium in Modified Functionality
Hemoglobin exists in two major conformational states: the Tense (T) state and the Relaxed (R) state researchgate.netuni.luwikipedia.orgnih.govnih.govwikipedia.org. The T state is characterized by a more constrained structure and lower oxygen affinity, while the R state is less constrained and has a higher oxygen affinity uni.lunih.govnih.gov. The transition between these two states is central to hemoglobin's cooperative oxygen binding and allosteric regulation researchgate.netuni.luwikipedia.orgnih.govnih.govwikipedia.org.
In the absence of oxygen, hemoglobin is primarily in the T state, stabilized by a network of salt bridges and hydrogen bonds between the subunits uni.lunih.gov. Oxygen binding triggers a conformational change, breaking these interactions and leading to the transition to the R state uni.lunih.govnih.gov. This transition involves a significant rearrangement at the interface between the alpha and beta dimers nih.gov. The R state has a higher affinity for oxygen, facilitating the binding of additional oxygen molecules uni.lunih.govnih.gov.
Allosteric effectors influence the T-R equilibrium. 2,3-BPG, protons, and CO₂ bind preferentially to and stabilize the T state, shifting the equilibrium towards the lower-affinity conformation and promoting oxygen release researchgate.netontosight.ainih.govwikipedia.org.
Mutations in hemoglobin, such as the Pro→Ser substitution in this compound, can affect the stability of the T and R states and the equilibrium between them. This can lead to altered oxygen affinity and cooperative binding. For instance, mutations that destabilize the T state or stabilize the R state tend to increase oxygen affinity, shifting the oxygen equilibrium curve to the left. Conversely, mutations that stabilize the T state or destabilize the R state tend to decrease oxygen affinity, shifting the curve to the right.
While the specific impact of the α114(GH2)Pro→Ser mutation on the T-R equilibrium of this compound is not detailed in the provided sources, the location of the mutation in a hydrophobic cluster and its effect on alpha chain hydrophobicity nih.govnih.gov suggest a potential influence on subunit interactions, particularly at the alpha1-beta2 interface, which is crucial for the T-R transition tuscany-diet.net. Further biophysical studies would be required to fully elucidate how this specific mutation affects the T-R equilibrium and consequently modifies the functional properties of this compound.
Conformational Changes Induced by Ligand Binding
The function of hemoglobin, including variants like this compound, is intrinsically linked to its ability to undergo conformational changes upon ligand binding, a phenomenon known as allostery nih.govgonzaga.eduwikipedia.orgnih.govuleth.ca. Native hemoglobin typically exists in two primary conformational states: the tense (T) state, which has a lower affinity for oxygen, and the relaxed (R) state, which has a higher affinity gonzaga.edunih.govuleth.ca. The binding of oxygen to one heme site in the tetrameric hemoglobin molecule triggers a transition from the T state to the R state, increasing the affinity of the remaining heme sites for oxygen. This cooperative binding results in the characteristic sigmoidal oxygen dissociation curve of hemoglobin gonzaga.eduwikipedia.orguleth.caalevelbiology.co.uk.
The molecular mechanism of cooperative ligand binding involves the transmission of strain due to ligation to the interfaces between subunits, and the degree of strain stored in these interfaces controls the cooperativity nih.gov. Structural differences between the deoxy- (T state) and oxy-hemoglobin (R state) have been investigated, highlighting the changes at the subunit interfaces nih.gov. Local changes in the subunit interfaces are thought to be reflected in the initial ligand binding events, while a subsequent rearrangement of the four subunits leads to the significantly higher affinity observed at later stages of ligation nih.gov.
While the general principles of conformational change and cooperative ligand binding are well-established for hemoglobin, specific detailed research findings on how the alpha 114(GH2)Pro->Ser mutation in this compound precisely impacts these conformational transitions and the cooperativity of ligand binding are not extensively detailed in the provided search results. However, the structural abnormality in a hydrophobic region nih.gov could potentially influence subunit interactions and the dynamics of the T to R state transition.
Evaluation of Molecular Stability and Integrity in vitro
Evaluating the molecular stability and integrity of hemoglobin variants like this compound in vitro is crucial for understanding how structural alterations affect the protein's physical properties. Protein stability can be influenced by various factors, including temperature, chemical agents, pH, and the presence of ligands cloudfront.netnih.govoregonstate.edulibretexts.org. Denaturation, the process by which a protein loses its native three-dimensional structure, can be induced by thermal or chemical stress oregonstate.edulibretexts.orgrefeyn.commdpi.com.
Studies on hemoglobin stability often involve assessing its resistance to denaturation and its tendency to dissociate into smaller oligomeric units nih.govmdpi.comunesp.br. Unstable hemoglobin variants can lead to clinical issues due to their propensity to denature and precipitate cloudfront.netdntb.gov.ua.
Assessment of Thermal and Chemical Denaturation Profiles
Thermal denaturation involves exposing the protein to increasing temperatures and monitoring the loss of native structure, often measured by changes in spectroscopic properties like fluorescence or optical rotation mdpi.comnih.gov. The denaturation temperature (Td) is a common parameter used to quantify thermal stability researchgate.net. Chemical denaturation typically employs denaturants such as urea (B33335) or guanidine (B92328) hydrochloride, which disrupt the non-covalent interactions maintaining the protein's structure libretexts.orgrefeyn.comunesp.br. The concentration of the denaturant required to induce unfolding provides insight into the protein's stability unesp.br.
Studies on other hemoglobin variants have shown differing stabilities to thermal and chemical stress nih.govunesp.brresearchgate.net. For instance, some variants are less stable than hemoglobin A when exposed to heat or certain chemical conditions nih.govresearchgate.net. The binding of ligands can also influence hemoglobin stability cloudfront.net.
While methods for assessing thermal and chemical denaturation profiles of hemoglobin are well-established, specific data on the thermal and chemical denaturation profiles of this compound are not available in the provided search results. The increased hydrophobicity of the alpha chain in this compound nih.gov might suggest altered interactions that could potentially influence its stability profile compared to normal hemoglobin A, but experimental data confirming this is not presented.
Data on denaturation profiles would typically be presented in tables showing parameters like denaturation temperatures (Td) under different conditions (e.g., varying pH, ionic strength) or the concentration of a chemical denaturant (e.g., urea, guanidine hydrochloride) required to achieve a certain level of unfolding.
Studies on Oligomeric State and Dissociation Tendencies
Human hemoglobin is primarily a heterotetramer composed of two alpha and two beta subunits (α2β2) wikipedia.orglibretexts.orgzmchdahod.org. This oligomeric structure is essential for its cooperative oxygen binding function gonzaga.eduwikipedia.orgunige.chwikipedia.org. The tetramer can, under certain conditions, dissociate into dimers (αβ) nih.gov. The equilibrium between the tetrameric and dimeric states can be influenced by factors such as protein concentration, pH, and the presence of ligands nih.govmdpi.comunesp.br.
Techniques such as analytical ultracentrifugation or size-exclusion chromatography are commonly used to study the oligomeric state and dissociation tendencies of proteins like hemoglobin mdpi.comunesp.br. These methods can determine the molecular mass of species in solution and assess the equilibrium between different oligomeric forms mdpi.comunesp.br.
Research on other hemoglobins (B146990), such as those from Arabidopsis thaliana or Glossoscolex paulistus, has demonstrated variations in oligomeric state and dissociation behavior, with some existing as monomers, dimers, or higher-order multimers, and exhibiting urea-induced dissociation mdpi.comunesp.br.
Specific studies detailing the oligomeric state and dissociation tendencies of this compound are not present in the provided search results. Given that it is a variant of human hemoglobin, it is expected to primarily exist as a tetramer. However, the alpha 114(GH2)Pro->Ser mutation nih.gov, particularly the introduction of a more hydrophobic residue, could potentially affect the stability of the tetrameric structure or alter its dissociation equilibrium under certain conditions. Further research would be needed to experimentally determine if this mutation significantly impacts the oligomeric state or dissociation tendencies of this compound.
Comparative Analysis of Hemoglobin Melusine with Other Hemoglobin Variants
Comparison with Variants at the α114(GH2) Position (e.g., Hemoglobin Nouakchott)
Hemoglobin Melusine involves a substitution at position α114, located in the GH2 corner of the alpha globin chain. This position is part of a cluster of hydrophobic residues within the αT-12b tryptic peptide. researchgate.netnih.gov Another notable variant at this exact position is Hemoglobin Nouakchott.
Structural Similarities and Differences in Amino Acid Substitutions
This compound is defined by the substitution of proline (Pro) with serine (Ser) at position α114 (α114(GH2)Pro→Ser). researchgate.netnih.govexpasy.org Hemoglobin Nouakchott, conversely, involves the substitution of proline (Pro) with leucine (B10760876) (Leu) at the same position (α114(GH2)Pro→Leu). researchgate.netnih.govnih.gov
Both variants involve a substitution at the α114(GH2) position, which is a structural similarity. However, the key difference lies in the nature of the substituting amino acid. In this compound, a proline is replaced by a serine. Proline is known for its rigid ring structure that can introduce kinks in protein chains, while serine is a polar, uncharged amino acid. In Hemoglobin Nouakchott, proline is replaced by leucine, a nonpolar, hydrophobic amino acid. researchgate.netnih.gov
| Hemoglobin Variant | Position | Original Amino Acid | Substituted Amino Acid | Effect on Hydrophobicity |
| This compound | α114(GH2) | Proline | Serine | Increased hydrophobicity (of alpha chain) researchgate.netnih.gov |
| Hemoglobin Nouakchott | α114(GH2) | Proline | Leucine | Highly increased hydrophobicity (of abnormal chain) researchgate.netnih.gov |
| Hemoglobin Chiapas | α114(GH2) | Proline | Arginine | Not explicitly stated, but introduction of charged arginine likely alters properties psu.edu |
Comparative Analysis of Detection Profiles across Methodologies
The differing chemical properties resulting from the amino acid substitutions in this compound and Hemoglobin Nouakchott significantly impact their detection by various laboratory techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).
This compound has been reported to be "silent" in most conventional electrophoretic methods used for presumptive diagnosis, with the exception of globin electrophoresis in the presence of Triton X-100. researchgate.netnih.gov This latter technique revealed an alpha chain that was considerably more hydrophobic than normal. researchgate.netnih.gov Notably, this compound was not detected by common CE-HPLC methods used for glycated hemoglobin (HbA1c) analysis or standard hemoglobin variant screening. researchgate.netannlabmed.orgresearchgate.netnih.gov However, one report suggests it might be detected using the HbA1c method by CE, where it can cause an unusual peak or a thickening of the Hb A band by isoelectrofocusing. researchgate.netnih.govannlabmed.orgresearchgate.netnih.gov
In contrast, Hemoglobin Nouakchott, with the more hydrophobic leucine substitution, shows a dramatic increase in the retention time of the alpha polypeptide chain during reversed-phase HPLC. researchgate.netnih.govscispace.com While it may remain unnoticed using HPLC in some screening protocols, an additional peak has been detected by capillary electrophoresis. researchgate.netnih.govnih.gov This highlights that the extent of altered hydrophobicity influences the behavior of the variant in these separation techniques.
| Detection Method | This compound Detection Profile | Hemoglobin Nouakchott Detection Profile |
| Conventional Electrophoresis | Silent in most methods researchgate.netnih.gov | Detected by Capillary Electrophoresis (CE) researchgate.netnih.govnih.gov |
| Globin Electrophoresis (Triton X-100) | Detected; reveals considerably more hydrophobic alpha chain researchgate.netnih.gov | Not explicitly stated, but increased hydrophobicity noted researchgate.netnih.gov |
| Standard CE-HPLC (Variant Screening) | Not detected researchgate.netannlabmed.orgresearchgate.netnih.gov | Unnoticed by HPLC in some protocols; additional peak by CE researchgate.netnih.govnih.gov |
| CE (HbA1c method) | Can alert for presence; unusual peak or thickened Hb A band researchgate.netnih.govannlabmed.orgresearchgate.netnih.gov | Detected nih.gov |
| Reversed-Phase HPLC | Not explicitly detailed, but alpha chain is more hydrophobic researchgate.netnih.gov | Dramatic increase in alpha chain retention time researchgate.netnih.govscispace.com |
Relationship to Other Hemoglobin Variants with Altered Hydrophobicity
The structural abnormality in this compound at α114(GH2) contributes to increased hydrophobicity of the alpha chain. researchgate.netnih.gov This relates it to other hemoglobin variants where amino acid substitutions alter the hydrophobic nature of the globin chains. Mutations that introduce a charged amino acid into the hydrophobic interior of hemoglobin are often highly disruptive and account for a significant portion of unstable hemoglobins (B146990). dynamed.com However, even the replacement of one uncharged residue by another can disrupt packing and stabilization of the molecule's interior. dynamed.com
The α114 position is part of a hydrophobic cluster. researchgate.netnih.gov Substitutions in such regions can significantly impact the protein's folding and interaction with other subunits or molecules. The increased hydrophobicity observed in this compound's alpha chain, and the even more pronounced increase in Hemoglobin Nouakchott, demonstrates how different substitutions at the same position within a hydrophobic environment can lead to varying degrees of altered hydrophobicity. researchgate.netnih.govresearchgate.netnih.gov Other variants with altered hydrophobicity may involve substitutions in the heme pocket or the hydrophobic interior of the subunit, leading to instability or altered function. dynamed.comnih.govashpublications.org
Placement within the International Hemoglobin Information Center Variant List
The International Hemoglobin Information Center (IHIC) maintains a comprehensive list of reported hemoglobin variants. This compound is included in this list. Its entry typically specifies the alpha or beta chain affected, the position of the substitution, and the amino acid change. The IHIC list serves as a crucial reference for identifying and classifying newly discovered or rare hemoglobin variants. This compound is listed as a neutral hemoglobin variant. nih.govnih.gov
Advanced Methodologies for Studying Hemoglobin Melusine
High-Resolution Separation Techniques
High-resolution separation techniques are crucial for isolating and identifying hemoglobin variants within complex biological samples. These methods leverage differences in charge, size, or hydrophobicity to distinguish between normal hemoglobin and its variants.
Capillary Electrophoresis (CE) for Hemoglobin Variant Analysis
Capillary Electrophoresis (CE) is a powerful technique used for the separation and analysis of hemoglobin variants, including applications in the detection of hemoglobinopathies and the quantification of fractions like HbA2 and HbF nih.gov. CE encompasses various modes, such as capillary zone electrophoresis (CZE) and capillary isoelectric focusing (CIEF) nih.gov.
CZE separates components based on their charge-to-size ratio within a capillary tube under an applied voltage google.com. This method has been utilized for the detection of numerous hemoglobin variants nih.gov. Expressing the migration position of hemoglobin variants relative to an internal standard, such as HbA2, can significantly improve the precision of identification researchgate.net.
Despite its capabilities, the detection of certain rare variants, including Hemoglobin Melusine, can be challenging with standard CE methods. Some reports indicate that this compound may not be detected by common CE variant screening protocols researchgate.nettandfonline.com. However, its presence has been noted in some instances when using CE methods specifically designed for HbA1c analysis, which can alert users to an atypical profile researchgate.nettandfonline.comannlabmed.org.
Table 1: Illustrative Hemoglobin Migration Data by Capillary Electrophoresis (Conceptual)
| Hemoglobin Variant | Relative Migration Position (vs HbA2) | Notes |
| Hb A | Varies depending on method | Main adult hemoglobin |
| Hb A2 | 1.00 (Reference) | Used as internal standard in some methods researchgate.net |
| Hb F | Varies depending on method | Fetal hemoglobin |
| Hb S | Varies depending on method | Common beta variant |
| Hb C | Varies depending on method | Common beta variant |
| Hb Melusine | Atypical/May be undetected in variant screening researchgate.nettandfonline.com | Detected by some HbA1c CE methods researchgate.nettandfonline.comannlabmed.org |
Advanced High-Performance Liquid Chromatography (HPLC) for Variant Resolution
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in clinical laboratories for the identification and quantification of hemoglobin variants and for screening for hemoglobinopathies and thalassemias scispace.comnih.govnih.govzivak.com. HPLC offers advantages such as high reproducibility, superior resolution, and automation scispace.comnih.gov.
Cation-exchange HPLC is a common mode used for hemoglobin analysis, separating variants based on ionic interactions with the stationary phase nih.govzivak.com. The retention time of a hemoglobin variant in a specific HPLC system is a crucial parameter for its presumptive identification scispace.comnih.gov.
Reversed-Phase HPLC (RP-HPLC) has been particularly relevant in the study of this compound. Due to the increased hydrophobicity of the alpha chain in this compound, RP-HPLC reveals a significantly increased retention time for the abnormal alpha polypeptide chain compared to normal alpha chains tandfonline.comnih.govresearchgate.netresearchgate.net. This highlights the utility of RP-HPLC in characterizing variants with altered hydrophobic properties.
Table 2: Illustrative Hemoglobin Alpha Chain Retention Data by Reversed-Phase HPLC (Conceptual)
| Hemoglobin Alpha Chain | Retention Time (minutes) | Notes |
| Normal alpha chain | Typical value | Baseline for comparison |
| Hb Melusine alpha chain | Significantly increased | Due to α114(GH2)Pro→Ser substitution tandfonline.comnih.govresearchgate.netresearchgate.net |
| Hb Nouakchott alpha chain | Increased (example) | Another variant at α114 with increased hydrophobicity tandfonline.comnih.gov |
Biophysical Characterization Techniques in Protein Research
Biophysical techniques provide insights into the physical properties of hemoglobin variants, such as their aggregation state, thermodynamic stability, and conformational dynamics.
Light Scattering Techniques for Aggregation and Interaction Analysis
Light scattering techniques are valuable for studying the aggregation behavior of proteins, including hemoglobin. These methods measure how light is scattered by molecules in solution to determine properties like size, molecular weight, and interactions.
Dynamic Light Scattering (DLS) can be used to measure the size distribution and diffusion coefficient of hemoglobin molecules and their aggregates nih.govnih.govpnas.orgpnas.org. Changes in the DLS signal can indicate the formation of larger species due to aggregation.
Multi-Angle Light Scattering (MALS) can determine the absolute molecular weight of proteins in solution, which is useful for confirming the oligomeric state of hemoglobin (e.g., tetramer or dimer) and detecting the presence of aggregates researchgate.netnih.govresearchgate.net. By combining MALS with separation techniques like chromatography (e.g., size exclusion chromatography-MALS, SEC-MALS), one can analyze the molecular weight of different species in a sample. While CG-MALS was not specifically found in the context of hemoglobin studies in the provided results, MALS in general is applicable for studying molecular weight and aggregation. Studies on sickle cell hemoglobin, for instance, have utilized light scattering to observe aggregation kinetics nih.govnih.govpnas.orgpnas.org. These techniques could be applied to this compound to assess if the α114(GH2)Pro→Ser substitution affects its propensity to aggregate or interact with other molecules.
Calorimetry for Thermodynamic Studies
Calorimetry techniques, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), are employed to study the thermodynamic properties of hemoglobin variants, including their stability and interactions researchgate.netnih.gov.
DSC measures the heat changes associated with protein denaturation or unfolding as a function of temperature. This provides information about the thermal stability of the protein. DSC can reveal if a hemoglobin variant like this compound has altered thermal stability compared to normal hemoglobin researchgate.netnih.gov.
ITC measures the heat released or absorbed during molecular binding events. This technique can be used to study the thermodynamics of oxygen binding to hemoglobin or the interaction of hemoglobin with other proteins or ligands researchgate.netnih.govresearchgate.net. For example, ITC has been used to study the assembly of hemoglobin subunits and the interaction between hemoglobin and haptoglobin researchgate.netnih.govnih.gov. Applying ITC to this compound could provide insights into how the α114(GH2)Pro→Ser substitution affects its oxygen affinity or interaction with binding partners.
Advanced Spectroscopic Methods for Conformational Studies
Spectroscopic methods provide detailed information about the structure and conformation of hemoglobin variants.
Fluorescence spectroscopy can probe the local environment of fluorescent amino acid residues, such as tryptophan, within the hemoglobin molecule researchgate.netpnas.orgtandfonline.com. Changes in fluorescence intensity or spectral shifts can indicate conformational changes or interactions tandfonline.com.
Table 3: Illustrative Spectroscopic Data for Hemoglobin (Conceptual)
| Technique | Measurement Type | Information Gained | Potential Relevance to Hb Melusine |
| Fluorescence | Emission/Excitation Spectra | Environment of fluorescent residues, conformational changes | Impact of substitution on protein folding/dynamics |
| UV-Vis/NIR Spectroscopy | Absorption Spectra | Heme electronic transitions, oxygen binding state | Effects on oxygen affinity or heme environment |
| Raman Spectroscopy | Vibrational Spectra | Heme and globin conformation, ligand binding | Structural changes induced by the variant, heme pocket environment |
| Mass Spectrometry | Mass-to-charge ratio, fragmentation patterns | Molecular weight, subunit interactions, conformational states | Overall structural integrity, subunit assembly |
Molecular Cloning and Recombinant Protein Expression for Functional Studies
Molecular cloning and recombinant protein expression are fundamental techniques in the detailed investigation of protein structure-function relationships, including those of hemoglobin variants like this compound. This approach allows for the production of specific protein variants in controlled systems, facilitating comprehensive functional characterization.
The process typically involves isolating or synthesizing the DNA sequence encoding the globin chain(s) of interest for this compound. This DNA fragment is then inserted into a suitable expression vector, a process often utilizing restriction enzymes to cut both the DNA and the vector at specific recognition sites, followed by ligation to join them promega.comneb.com. The resulting recombinant DNA molecule, containing the gene for this compound, is then introduced into a host organism, commonly bacteria such as Escherichia coli or yeast, through a process like transformation abcam.comslideshare.net.
Within the host cells, the recombinant DNA is replicated, leading to the amplification of the gene of interest abcam.com. These host cells then serve as a system for expressing the protein, producing significant quantities of recombinant this compound abcam.comslideshare.netontosight.ai. Different expression strategies exist, including one-plasmid or two-plasmid systems in E. coli, which can be optimized for high-level production of recombinant hemoglobin slideshare.net. Challenges in expressing soluble alpha-globin chains, which are part of hemoglobin, have been addressed by co-expressing chaperone proteins like alpha-hemoglobin stabilizing protein (AHSP) to prevent precipitation plos.org.
Recombinant hemoglobin produced through these methods mimics the oxygen-carrying capacity of native hemoglobin, although modifications might be introduced for specific research purposes or potential applications ontosight.ai. For this compound, which is characterized by a specific amino acid substitution (alpha 114(GH2)Pro->Ser) nih.govnih.gov, recombinant expression allows researchers to study the precise impact of this mutation on the protein's structure and function without the complexities of isolating the variant directly from biological samples.
Functional studies using recombinant this compound can involve a range of biochemical and biophysical techniques. These studies aim to characterize parameters such as oxygen affinity, cooperativity (Hill coefficient), stability, and interactions with other molecules. For instance, studies on other recombinant hemoglobin variants have investigated the effects of mutations on oxygen binding curves and the stability of different quaternary structures (T state, R state, and novel states like the B state observed in some modified hemoglobins) rcsb.org.
Data obtained from functional studies on recombinant this compound can provide detailed insights into how the Pro->Ser substitution at position alpha 114 affects the protein's behavior. While specific detailed research findings and data tables for recombinant this compound functional studies were not extensively detailed in the search results beyond its initial identification and structural characterization nih.govnih.gov, the methodology described for studying recombinant hemoglobins (B146990) in general would be applicable. Such studies would typically involve:
Oxygen Equilibrium Binding Assays: Measuring the affinity of recombinant Hb Melusine for oxygen under varying conditions (e.g., pH, presence of allosteric effectors like 2,3-BPG) to determine P50 and Hill coefficient values.
Spectroscopic Analysis: Using techniques like UV-Vis spectroscopy to monitor heme ligation states and dynamics.
Stability Assays: Assessing thermal or chemical stability compared to wild-type hemoglobin.
Structural Analysis: Employing techniques such as X-ray crystallography or NMR spectroscopy on the recombinant protein to determine the atomic structure and understand the molecular basis of the observed functional properties. Studies on other recombinant hemoglobins have successfully determined structures, providing structure-based explanations for altered properties rcsb.org.
The ability to produce pure recombinant this compound is crucial for these detailed functional and structural analyses, enabling a precise understanding of the impact of the alpha 114(GH2)Pro->Ser mutation.
| Method | Purpose | Key Information Gained |
| Molecular Cloning | Isolation and amplification of the gene encoding this compound. | Provides the genetic material for expression. |
| Recombinant Protein Expression | Production of this compound protein in a host system. | Yields sufficient quantities of protein for study; allows production of specific variants. |
| Oxygen Equilibrium Binding | Measure oxygen affinity and cooperativity. | P50, Hill coefficient. |
| Spectroscopic Analysis | Monitor heme ligation and dynamics. | Insights into oxygen binding mechanisms. |
| Stability Assays | Assess protein resistance to denaturation. | Information on structural integrity. |
| Structural Analysis | Determine 3D structure of the protein. | Atomic details of the mutation's location and impact on overall structure. |
Computational and Theoretical Modeling of Hemoglobin Melusine
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique used to analyze the physical movements of atoms and molecules over time. For hemoglobin, MD simulations provide a dynamic picture of its conformational landscape, revealing how the protein samples different shapes and how these changes relate to its function. nih.govresearchgate.net All-atom simulations, often extending for microseconds, track the trajectory of every atom in the tetramer, offering detailed insights into its stability and flexibility. plos.org
Simulation of Inter-subunit Dynamics and Ligand Binding Events
MD simulations are particularly useful for examining the complex interplay between hemoglobin's four subunits (two alpha and two beta) during ligand binding. nih.gov These simulations can model how the binding of an oxygen molecule to one heme group induces subtle tertiary structural changes within that subunit, and how these changes are communicated across the α1β2 and α2β1 interfaces to the other subunits. plos.org This process of inter-subunit communication is the structural basis for hemoglobin's cooperative binding. Researchers can simulate the entire process of a ligand, such as oxygen or carbon monoxide, migrating from the solvent into the heme pocket and binding to the iron atom. researchgate.net These simulations reveal key intermediate states and energetic barriers that govern binding affinity and kinetics. researchgate.net
Table 1: Key Inter-subunit Interfaces in Hemoglobin Dynamics
| Interface | Primary Role in Allostery | Key Residue Interactions | Computational Observation |
|---|---|---|---|
| α1β2 / α2β1 | The "sliding" contact | Involves hinge regions like β-chain's helix C and α-chain's FG corner. bahargroup.orgnih.gov | MD simulations show this interface undergoes significant rearrangement during the T-to-R transition, acting as the primary locus of quaternary change. plos.orgbahargroup.org |
| α1β1 / α2β2 | The "packing" contact | More extensive and stable, with numerous hydrophobic and hydrogen bond interactions. nih.gov | This interface remains relatively rigid during the allosteric transition, serving as a stable dimeric unit. utah.edu |
Prediction of Allosteric Transitions (T-state to R-state)
The allosteric transition of hemoglobin from the low-affinity tense (T) state to the high-affinity relaxed (R) state is fundamental to its function as an oxygen carrier. nih.govnih.gov The T-state is characterized by a constrained quaternary structure with additional inter-subunit salt bridges, which lower its affinity for oxygen. youtube.com Upon oxygen binding, these constraints are broken, allowing the protein to shift to the more flexible R-state, which has a higher oxygen affinity. nih.govutah.edu
Computational models, including MD simulations and simpler mechanical models, can predict and map this transition. bahargroup.org Long-timescale MD simulations have successfully captured spontaneous T-to-R transitions, providing a detailed, step-by-step pathway of the conformational change. plos.org These models show that the transition is not a simple, two-state switch but involves a complex ensemble of intermediate structures. nih.gov
Table 2: Comparative Properties of T-state and R-state Hemoglobin
| Property | Tense (T) State | Relaxed (R) State |
|---|---|---|
| Oxygen Affinity | Low | High nih.gov |
| Quaternary Structure | Constrained, stabilized by inter-subunit ionic interactions. youtube.com | Less constrained, "relaxed". nih.gov |
| Heme Geometry | Iron atom is displaced from the porphyrin plane. utah.edu | Iron atom moves into the porphyrin plane upon oxygen binding. utah.edu |
| Central Cavity | Wider, allowing for binding of allosteric effectors like 2,3-BPG. utah.edu | Narrower. |
| Inter-subunit Contacts | Specific salt bridges are present at the α1β2/α2β1 interface. youtube.com | Salt bridges are broken. youtube.com |
Protein Structure Prediction and Homology Modeling
While the structure of human hemoglobin is well-established through X-ray crystallography, computational methods like homology modeling are crucial for studying variants or hemoglobins (B146990) from other species where experimental structures are not available. ijcmas.commedicinescience.org Homology modeling builds a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov For a newly sequenced hemoglobin variant, its structure can be predicted using the known structure of normal human hemoglobin (HbA) as a template. ijcmas.commedicinescience.org The process involves sequence alignment, model building, and refinement, followed by validation using tools that check stereochemical quality and structural integrity. ijcmas.com
Quantum Mechanical Calculations for Heme-Ligand Interactions
To accurately model the electronic events at the heart of ligand binding, researchers employ quantum mechanical (QM) calculations. dtu.dk These methods are essential for studying the heme active site, where classical mechanics fails to describe the behavior of electrons in the iron atom and its bonds with the porphyrin ring and the oxygen molecule. nih.govnih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are often used, treating the small, electronically complex heme-ligand system with high-accuracy QM methods while the surrounding protein and solvent are modeled using more computationally efficient classical mechanics. nih.govmdpi.com QM/MM calculations can accurately predict ligand binding energies and elucidate how the protein environment—through steric strain and electrostatic interactions—modulates the heme's affinity for different ligands. nih.govnih.gov These studies have shown that about 40% of the binding energy difference between the R and T states comes from strain induced in the heme and its ligands by the surrounding protein. nih.gov
Integration of Biophysical Data with Computational Models for Comprehensive Understanding
The most powerful approach to understanding hemoglobin function is the integration of computational models with experimental biophysical data. flatironinstitute.org Computational models are not developed in a vacuum; they are built, validated, and refined using experimental results from techniques like X-ray crystallography, NMR spectroscopy, and kinetic binding assays. mdpi.comsicklecellanemianews.com For instance, a molecular dynamics simulation might be initiated from a known crystal structure. The simulation can then predict dynamic fluctuations or transient states that are difficult to capture experimentally. These predictions, in turn, can suggest new hypotheses that can be tested in the lab. This iterative cycle of experiment and computation leads to a comprehensive and robust understanding of the molecular mechanisms governing hemoglobin's allosteric function. flatironinstitute.orgsicklecellanemianews.com
Broader Implications for Hemoglobin Research
Contribution to Understanding Globin Protein Folding and Assembly
The stability and function of hemoglobin are dictated by its complex three-dimensional structure, which arises from the precise folding of its globin chains and their subsequent assembly into a tetramer. ansto.gov.au This architecture is stabilized by a variety of chemical interactions, with the sequestration of hydrophobic amino acid residues into the protein's interior being a primary driving force. openstax.orgwikipedia.org
Hemoglobin Melusine is characterized by the substitution of proline with serine at position 114 of the α-globin chain (α114(GH2)Pro→Ser). nih.gov This position is located within a cluster of hydrophobic residues. nih.gov The introduction of serine, a more polar amino acid, in this region results in an α-chain that is considerably more hydrophobic than normal, a property revealed by specialized electrophoretic techniques. nih.gov
Refinement of Methodologies for Hemoglobin Variant Detection and Characterization
The discovery and characterization of this compound have highlighted significant limitations in routine laboratory screening methods for hemoglobinopathies. The variant is considered "silent" not only clinically but also in many common analytical techniques. nih.gov
Initial suspicion of Hb Melusine arose from a subtle thickening of the Hemoglobin A band during isoelectrofocusing. It was found to be silent in most other standard electrophoretic methods. nih.gov Crucially, its detection required a specialized technique, globin chain electrophoresis in the presence of Triton X-100, which could identify the altered hydrophobicity of the mutant α-chain. nih.gov
More recent studies have shown that common high-performance liquid chromatography (HPLC) methods, widely used for both glycated hemoglobin (HbA1c) analysis and variant screening, can fail to detect Hb Melusine. nih.gov This creates a potential for underreporting and misidentification. The case of Hb Melusine demonstrates that a normal result from a single screening method, such as HPLC or even some forms of capillary electrophoresis, does not definitively exclude the presence of a variant. nih.govresearchgate.net
This challenge underscores the necessity of employing a multi-technique approach for the comprehensive investigation of suspected hemoglobinopathies, particularly in cases with ambiguous initial findings. medscape.commlo-online.com Variants like Hb Melusine drive the refinement of existing technologies and the development of more sensitive methods, such as mass spectrometry, which can provide definitive characterization based on molecular weight and protein sequence, ensuring more accurate diagnosis and a better understanding of the true prevalence of such variants. nih.govacs.org
| Analytical Method | Detection of this compound | Observation/Comment |
|---|---|---|
| Isoelectrofocusing | Yes (Suspected) | Observed as a thickening of the Hb A band. nih.gov |
| Standard Electrophoresis | No | Variant is electrophoretically silent. nih.gov |
| Globin Electrophoresis with Triton X-100 | Yes | Revealed a more hydrophobic α-chain. nih.gov |
| CE-HPLC (HbA1c & Variant Screening) | No | Commonly used methods may fail to detect the variant. |
| Capillary Zone Electrophoresis (CZE) for HbA1c | Yes (Alerted) | Can alert for the presence of a variant. |
| Capillary Zone Electrophoresis (CZE) for Variants | No | Was unsuccessful in detection in one study. |
Evolutionary Aspects of Hemoglobin Structure and Function, as Informed by Variants
Tracing the Evolution of Protein Complexity through Globin Family Analysis
The globin protein family provides a classic model for understanding molecular evolution. Evidence suggests that the complex tetrameric structure of modern hemoglobin evolved from a simpler, monomeric ancestral protein through processes of gene duplication and subsequent divergence. nih.govresearchgate.net This evolutionary path allowed for the development of sophisticated properties like cooperative oxygen binding. researchgate.net
The existence of hundreds of hemoglobin variants, such as Hb Melusine, within the human population offers a living library of natural experiments in protein evolution. mdpi.com Each variant represents a single mutational step. By studying their structural and functional consequences (or lack thereof), scientists can infer the evolutionary constraints on the globin sequence. Variants that are functionally silent, like Hb Melusine, are particularly informative. They demonstrate which amino acid positions are tolerant to substitution, providing insight into the pathways of neutral evolution and the inherent plasticity of the globin fold. rcsb.org Analyzing this vast dataset of variants helps reconstruct the evolutionary steps that led to the complex, highly regulated molecular machine that is hemoglobin today.
Understanding Adaptation and Conservation in Hemoglobin Properties Across Species
Across the animal kingdom, hemoglobin has adapted to an incredible diversity of physiological demands and environmental conditions. ansto.gov.au These adaptations are reflected in the amino acid sequences of the globin chains. By comparing globin sequences from different species, researchers can identify highly conserved residues that are critical for fundamental functions like heme binding or subunit assembly, and variable residues that may be involved in species-specific adaptations. nih.gov
The study of human hemoglobin variants contributes directly to this field. The substitution in Hb Melusine occurs at α114, a position within a hydrophobic cluster, a type of region that is often conserved to maintain protein stability. nih.gov The fact that a Proline to Serine substitution at this site is tolerated without causing disease provides a crucial data point for comparative sequence analysis. It helps to refine our understanding of the degree of conservation required at specific sites. While some positions must remain immutable, others, like α114, appear to permit a degree of variation without compromising the protein's core functions. This knowledge helps build a more accurate picture of how hemoglobin structure is both conserved and adapted across evolutionary time.
Future Directions in Hemoglobin Research and Variant Discovery
The study of this compound and other "silent" variants illuminates several key future directions for hemoglobin research. The challenges in its detection highlight an ongoing need for more robust, sensitive, and comprehensive screening programs. cdc.gov The future of diagnostics will likely involve a greater integration of advanced techniques like high-resolution mass spectrometry and DNA sequencing into routine workflows to complement traditional protein-based methods. nih.govnih.gov
Furthermore, the continued discovery of new variants underscores the importance of expanding and curating comprehensive databases. These repositories are critical for clinical diagnostics, genetic counseling, and fundamental research, providing the raw data needed to correlate genetic changes with structural and functional outcomes. mdpi.com
Genomic studies, including genome-wide association studies (GWAS), will continue to identify new genetic loci that modify the clinical expression of hemoglobinopathies. A deeper understanding of the structure-function relationships for a wide array of variants, including neutral ones like Hb Hubei [α114(GH2)Pro→His] which has a different substitution at the same position as Hb Melusine, will be essential. nih.gov This comprehensive knowledge is foundational for the development of novel therapeutic strategies, from targeted small-molecule drugs that stabilize specific variants to advanced gene therapies aimed at correcting the underlying genetic defects.
Compound and Variant List
| Name | Type |
| This compound | Protein Variant |
| Hemoglobin A | Protein |
| Hemoglobin S | Protein Variant |
| Hemoglobin C | Protein Variant |
| Hemoglobin D-Punjab | Protein Variant |
| Hemoglobin E | Protein Variant |
| Hemoglobin G-Philadelphia | Protein Variant |
| Hemoglobin Hubei | Protein Variant |
| Hemoglobin Nouakchott | Protein Variant |
| Triton X-100 | Detergent |
| 2,3-diphosphoglycerate | Allosteric Effector |
| Serine | Amino Acid |
| Proline | Amino Acid |
| Leucine (B10760876) | Amino Acid |
| Histidine | Amino Acid |
Q & A
Q. Q1. What methodologies are recommended for detecting and identifying hemoglobin Melusine in clinical samples?
this compound (Hb Melusine) is a rare variant often undetected by standard capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC) protocols optimized for common hemoglobinopathies. To ensure accurate identification:
- Use alternative HPLC protocols with extended retention times or specialized buffers to resolve Hb Melusine from co-eluting variants .
- Confirm findings with DNA sequencing of the α-globin (HBA1/HBA2) or β-globin (HBB) genes, as structural mutations in these regions are linked to Hb Melusine .
- Cross-validate results using mass spectrometry to detect abnormal peptide fragments caused by amino acid substitutions .
Q. Q2. How should researchers design studies to establish reference intervals for this compound in diverse populations?
- Follow systematic review protocols (e.g., PRISMA guidelines) to aggregate data from EMBASE, MEDLINE, and Cochrane Library , focusing on hemoglobin variants in pediatric and adult cohorts .
- Stratify samples by demographic factors (age, sex, ethnicity) and clinical variables (iron status, comorbidities) to account for physiological variability .
- Use non-parametric statistical methods (e.g., 2.5th–97.5th percentiles) for interval derivation in small sample sizes, as Hb Melusine prevalence is low .
Advanced Research Questions
Q. Q3. What experimental approaches address contradictions in Hb Melusine prevalence data across studies?
Discrepancies often arise from methodological biases (e.g., reliance on glycated hemoglobin assays) and geographic sampling limitations . To resolve these:
- Conduct multicenter studies with harmonized protocols for variant screening, incorporating both HPLC and genetic testing .
- Perform meta-analyses to quantify detection bias, using funnel plots to assess publication bias in existing literature .
- Example: A Belgian study found Hb Melusine was underreported due to CE-HPLC limitations; cross-validation with sequencing revealed four previously missed cases .
Q. Q4. How can researchers characterize the functional impact of Hb Melusine’s structural abnormalities?
- Oxygen affinity assays : Measure P50 values via tonometry to assess oxygen-binding capacity alterations caused by globin chain mutations .
- Molecular dynamics simulations : Model how amino acid substitutions (e.g., β-globin mutations) affect hemoglobin stability and dimer-tetramer equilibrium .
- Red blood cell (RBC) proteomics : Identify compensatory pathways (e.g., antioxidant enzymes) upregulated in Hb Melusine carriers to mitigate oxidative stress .
Q. Q5. What strategies improve reproducibility in studies investigating Hb Melusine’s clinical significance?
- Standardize phenotyping : Include detailed clinical metadata (e.g., hemolytic markers, RBC indices) in public repositories like ClinVar .
- Collaborative data sharing : Use platforms like the International Hemoglobin Variant Database to pool global case reports and reduce sampling bias .
- Preclinical models : Generate knock-in murine models expressing Hb Melusine to study in vivo hemolytic behavior and organ-specific pathology .
Methodological Challenges and Solutions
Q. Table 1: Comparison of Detection Methods for Hb Melusine
| Method | Sensitivity | Limitations | Recommended Use Case |
|---|---|---|---|
| Standard CE-HPLC | Low | Co-elution with HbA2/HbF | Initial screening in high-throughput labs |
| DNA Sequencing | High | Cost and turnaround time | Confirmatory testing |
| Mass Spectrometry | High | Requires specialized instrumentation | Research labs with proteomics capacity |
Data Interpretation Guidelines
- Unexpected absence of Hb Melusine : Review methodological protocols for detection thresholds (e.g., HPLC column type, buffer pH) .
- Conflicting functional data : Replicate assays across independent labs and use positive/negative controls (e.g., HbS for oxidative stress assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
